Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Overview
Description
Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a compound that can be inferred to have a benzene ring substituted with an ethyl ester group, an amino group, a fluoro group, and a nitro group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and reactions, which can be extrapolated to ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Synthesis Analysis
The synthesis of related compounds involves various methodologies. For instance, the TDAE methodology is used for the functionalization of 6-nitrobenzo[1,3]dioxole with carbonyl compounds to produce substituted ethanols and propionic acid ethyl esters . Similarly, solid-phase synthesis techniques are employed to convert resin-bound 4-fluoro-3-nitrobenzoic acid into substituted benzimidazoles . These methods could potentially be adapted for the synthesis of ethyl 2-amino-6-fluoro-3-nitrobenzoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of related compounds is confirmed using various spectroscopic techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and sometimes X-ray diffraction . These techniques would be essential in confirming the molecular structure of ethyl 2-amino-6-fluoro-3-nitrobenzoate, ensuring that the desired substitutions are present on the benzene ring and that the ester, amino, fluoro, and nitro groups are correctly positioned.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that ethyl 2-amino-6-fluoro-3-nitrobenzoate might undergo. For example, the alkylation reactions of 2-amino-6-nitrobenzothiazoles with ethylene chlorohydrin have been studied, which could suggest how the amino group in ethyl 2-amino-6-fluoro-3-nitrobenzoate might react under alkylation conditions . Additionally, the impurities in related compounds are detected and studied using LC-MS^n, which could be relevant for understanding the purity and stability of ethyl 2-amino-6-fluoro-3-nitrobenzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-amino-6-fluoro-3-nitrobenzoate can be deduced from the properties of similar compounds. For instance, the antibacterial activity of quinoline derivatives is tested, indicating potential biological applications . The solubility, melting point, and other physical properties would be important to determine for practical applications and handling of the compound.
Scientific Research Applications
Synthesis and Modification in Drug Analogs
Ethyl 2-amino-6-fluoro-3-nitrobenzoate has been utilized in the structural modification of drug analogs. For instance, it has been used in the preparation of ofloxacin analogs. This process involves a series of chemical reactions, including aromatic denitrocyclization, to yield complex compounds with potential pharmacological applications (Rádl et al., 1991).
Development of Analytical Techniques
In analytical chemistry, derivatives of ethyl 2-amino-6-fluoro-3-nitrobenzoate have been used as labeling reagents. For example, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is employed for the high-performance liquid chromatography of amino acids. This method offers sensitive detection and has been particularly effective for amino acids like proline and hydroxyproline (Watanabe & Imai, 1981).
Antitumor Research
Ethyl 2-amino-6-fluoro-3-nitrobenzoate-related compounds have been synthesized and evaluated for antitumor activities. Novel derivatives of 6-amino-2-phenylbenzothiazole, which bear resemblances in structure, have shown cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).
Nonlinear Optical Properties
In the field of materials science, ethyl 2-amino-6-fluoro-3-nitrobenzoate derivatives have been investigated for their nonlinear optical properties. Research into chromophores and stilbenes closely related to this compound has provided insights into their potential applications in optical technologies (Yan, 2003).
Synthesis Techniques Optimization
The compound has been pivotal in optimizing synthesis techniques. For instance, studies have focused on improving the synthesis of related compounds, leading to more efficient and cost-effective production methods. These advancements are crucial for industrial-scale production and pharmaceutical applications (Fang Qiao-yun, 2012).
Impurity Analysis in Drug Synthesis
In pharmaceutical manufacturing, the identification and analysis of impurities in compounds related to ethyl 2-amino-6-fluoro-3-nitrobenzoate are critical. Advanced techniques like LC-MS^n have been employed to detect and characterize impurities in such intermediates, which is essential for ensuring drug purity and safety (Yao Jun-hua, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid formation of dust and aerosols, and to ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMHOIXOKZIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373368 | |
Record name | Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
CAS RN |
150368-37-9 | |
Record name | Benzoic acid, 2-amino-6-fluoro-3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150368-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150368-37-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.